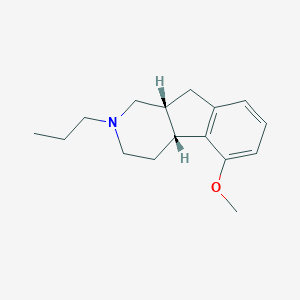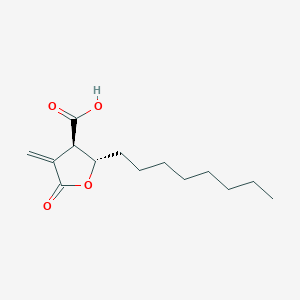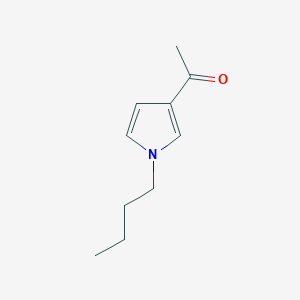
Mphip
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mphip, also known as 3-methyl-2-phenyl-2H-indazole-6-carboxylic acid, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. Mphip is a synthetic compound that is structurally similar to the natural compound indole, and it has been shown to have several biological and pharmacological properties that make it an attractive candidate for further research.
Mecanismo De Acción
The mechanism of action of Mphip is not yet fully understood, but it is believed to act on several different pathways in the body. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, and it may also act as an antioxidant by scavenging free radicals in the body.
Efectos Bioquímicos Y Fisiológicos
Mphip has been shown to have several biochemical and physiological effects, including the ability to reduce inflammation, protect against oxidative stress, and modulate the immune system. It has also been shown to have neuroprotective effects, and it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Mphip in lab experiments is its synthetic nature, which allows for greater control over its properties and purity. However, one limitation of using Mphip is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several potential future directions for research on Mphip. One area of interest is its potential as a treatment for neurodegenerative diseases, and further studies are needed to determine its efficacy in this area. Other potential areas of research include its use as an anti-inflammatory agent and its potential as a cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of Mphip and its effects on different pathways in the body.
Métodos De Síntesis
Mphip can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Buchwald-Hartwig coupling reaction. The most common method for synthesizing Mphip involves the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
Mphip has been the subject of numerous scientific studies, and its potential applications are vast. Some of the most promising areas of research include its use as an anti-inflammatory agent, its potential as a treatment for neurodegenerative diseases, and its use in cancer research.
Propiedades
Número CAS |
135064-20-9 |
|---|---|
Nombre del producto |
Mphip |
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
(4aR,9aR)-5-methoxy-2-propyl-1,3,4,4a,9,9a-hexahydroindeno[2,1-c]pyridine |
InChI |
InChI=1S/C16H23NO/c1-3-8-17-9-7-14-13(11-17)10-12-5-4-6-15(18-2)16(12)14/h4-6,13-14H,3,7-11H2,1-2H3/t13-,14+/m0/s1 |
Clave InChI |
JUJJKXJJQWYOKH-UONOGXRCSA-N |
SMILES isomérico |
CCCN1CC[C@@H]2[C@H](C1)CC3=C2C(=CC=C3)OC |
SMILES |
CCCN1CCC2C(C1)CC3=C2C(=CC=C3)OC |
SMILES canónico |
CCCN1CCC2C(C1)CC3=C2C(=CC=C3)OC |
Sinónimos |
5-methoxy-N-propyl-2,3,4,4a,9,9a-hexahydro-1-H-indeno(2,1-c)pyridine 5-methoxy-N-propyl-2,3,4,4a,9,9a-hexahydro-1-H-indeno(2,1-c)pyridine, (trans)-isomer MPHIP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















